molecular formula C6H3ClN2O B12950947 6-Chlorooxazolo[4,5-c]pyridine

6-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B12950947
M. Wt: 154.55 g/mol
InChI Key: YLUHAZMLVCDDFD-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [4,5-c] positions, with a chlorine substituent at the 6-position. These compounds are of interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H

InChI Key

YLUHAZMLVCDDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxazolo[4,5-c]pyridine derivatives with altered oxidation states .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Reference
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridine 170.55 183–186 1.80
7-Chloro-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 153.57 (est.) Not reported Not reported
6-Chloro-1H-imidazo[4,5-c]pyridine (14) Imidazo[4,5-c]pyridine 307.16 (est.) Not reported Not reported

Key Research Findings

Positional Isomerism Matters : Imidazo[4,5-c]pyridines are more synthetically accessible and pharmacologically active than [4,5-b] isomers due to reduced instability risks .

Substituent Optimization : Aryl groups like 4-(difluoromethoxy)phenyl enhance imidazo[4,5-c]pyridine bioactivity, as seen in AML differentiation assays .

Heterocycle Impact : Imidazo derivatives generally outperform oxazolo analogs in receptor binding, attributed to nitrogen-rich structures enabling stronger interactions .

Biological Activity

6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a fused oxazole and pyridine ring system, with a chlorine atom at the 6th position of the pyridine ring. Its molecular formula is C6H4ClN2OC_6H_4ClN_2O, and it has a molecular weight of approximately 154.55 g/mol. The presence of the chlorine atom significantly influences its reactivity and biological activity, enhancing its potential as a therapeutic agent compared to other similar compounds that may lack this halogen substitution.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzymatic functions. Preliminary studies suggest potential anti-inflammatory, antimicrobial, and anticancer properties, although further investigations are needed to fully elucidate these mechanisms.

Key Mechanisms Include:

  • Enzyme Inhibition: By binding to active sites, it can prevent substrate binding and subsequent catalytic activity.
  • Receptor Antagonism: It may block the binding of endogenous ligands to their receptors, altering cellular responses.

Biological Activity Overview

Activity Type Potential Effects References
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Anticancer Activity:
    A study highlighted the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound. These derivatives demonstrated significant cytotoxic activity against various cancer cell lines through mechanisms such as inhibition of key kinases involved in tumor growth and survival pathways .
  • Enzyme Interaction Studies:
    Research has focused on the binding affinity of this compound to specific enzymes. Initial findings suggest that it can inhibit certain enzymatic activities by effectively competing with natural substrates for binding sites.
  • Antimicrobial Properties:
    The compound has also shown promise in antimicrobial applications. Its structural features allow for interactions with bacterial enzymes, potentially disrupting critical metabolic pathways necessary for bacterial survival.

Future Directions

While initial findings are promising, further research is essential to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Mechanistic studies to clarify the pathways involved in its biological effects.
  • Development of derivatives that enhance its potency or selectivity for specific targets.

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